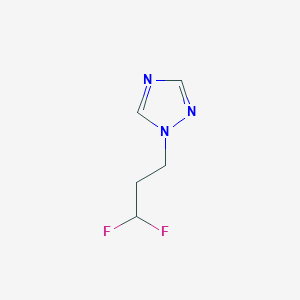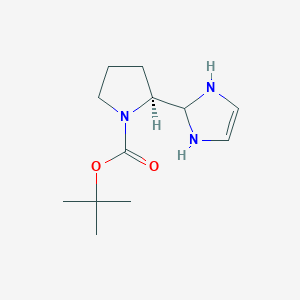![molecular formula C12H12O3S B12872058 4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol CAS No. 923267-50-9](/img/structure/B12872058.png)
4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol is an organic compound that features a furan ring attached to a benzene ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting 2-(chloromethyl)furan with 3-methylbenzene-1,2-diol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like acetic anhydride (Ac2O) or sulfonyl chlorides (RSO2Cl).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the bioactivity of the furan and benzene moieties.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol involves its interaction with biological targets such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the thioether linkage can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl derivatives: Compounds like furan-2-ylmethylamine and furan-2-ylmethanol share the furan ring structure.
Thioether-linked benzene derivatives: Compounds such as 4-(methylthio)phenol and 4-(ethylthio)phenol have similar thioether linkages.
Uniqueness
4-((Furan-2-ylmethyl)thio)-3-methylbenzene-1,2-diol is unique due to the combination of the furan ring, thioether linkage, and hydroxyl groups on the benzene ring
Properties
CAS No. |
923267-50-9 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)-3-methylbenzene-1,2-diol |
InChI |
InChI=1S/C12H12O3S/c1-8-11(5-4-10(13)12(8)14)16-7-9-3-2-6-15-9/h2-6,13-14H,7H2,1H3 |
InChI Key |
LGNIRNLZJQKDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)SCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione](/img/structure/B12871997.png)
![4-Cyanobenzo[d]oxazole-2-acrylic acid](/img/structure/B12871999.png)

![2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12872014.png)


![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)


![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)


